molecular formula C14H19ClN2O B7981331 5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride

5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride

Cat. No. B7981331
M. Wt: 266.76 g/mol
InChI Key: NEODICLZKZAYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurochemistry of Serotonin Neurons : A study on piperidinyl indole derivatives, including a variant of 5-Methoxy-3-(4-piperidinyl)-1H-indole, indicated potent serotonin receptor agonist properties in rat brain. This compound significantly influenced serotonin turnover and affected levels of prolactin and corticosterone (Euvrard & Boissier, 1980).

  • Potential Treatment of Cognitive Disorders : Research on a structurally similar compound showed high affinity for human serotonin receptors (5-HT6R), suggesting potential use in treating cognitive disorders like Alzheimer's disease. This compound demonstrated high selectivity and brain penetrance, and its combination with other drugs showed promising effects in preclinical models (Nirogi et al., 2017).

  • Antidepressant Drug Candidate : The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, related to 5-Methoxy-3-(4-piperidinyl)-1H-indole, was developed as an antidepressant drug candidate. Research focused on developing a safe and efficient large-scale preparation process for this compound (Anderson et al., 1997).

  • Serotonin Release Enhancement in Rat Diencephalon : Studies have shown that compounds like 5-Methoxy-3-(4-piperidinyl)-1H-indole enhance serotonin release in rat diencephalon, indicating their potential in modulating serotonin-related physiological and behavioral effects (Auerbach et al., 1991).

  • Neuronal 5-HT Uptake Inhibitors : A series of 3-(4-piperidinylalkyl)indoles, including similar compounds to 5-Methoxy-3-(4-piperidinyl)-1H-indole, were synthesized as selective inhibitors of neuronal serotonin uptake. The most promising compound from this series, indalpine, showed potential for clinical studies (Gueremy et al., 1980).

  • Potential Treatment for Parkinson’s Disease : Compound KAD22, structurally related to 5-Methoxy-3-(4-piperidinyl)-1H-indole, was designed as a dopamine D2 receptor agonist with antioxidant activity, aiming for Parkinson’s disease treatment. Although it showed no affinity for the dopamine D2 receptor, it exhibited potent antioxidant activity (Kaczor et al., 2021).

properties

IUPAC Name

5-methoxy-3-piperidin-1-ium-4-yl-1H-indole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-3,8-10,15-16H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEODICLZKZAYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3CC[NH2+]CC3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride

CAS RN

60155-65-9
Record name 1H-Indole, 5-methoxy-3-(4-piperidinyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060155659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride
Reactant of Route 2
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride
Reactant of Route 3
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride
Reactant of Route 4
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride
Reactant of Route 5
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride
Reactant of Route 6
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.